molecular formula C21H15N3OS2 B13580994 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B13580994
M. Wt: 389.5 g/mol
InChI Key: SBQJOSKLQDHQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one is a heterocyclic compound featuring a 1,2,4-triazine core substituted with two phenyl groups at the 5- and 6-positions. A sulfanyl (thioether) group bridges the triazine ring to a thiophen-2-yl ethanone moiety. Its molecular formula is C₁₉H₁₈F₂N₄OS₂ (molecular weight: 420.51 g/mol) . The compound belongs to a class of 5,6-diaryl-1,2,4-triazine derivatives, which are known for diverse biological activities, including anticancer, α-glucosidase inhibition, and antithrombotic properties . Its synthesis typically involves heterocyclization and fluorination steps, as seen in derivatives prepared via reactions with diethyl benzoylphosphonate or trifluoroacetic anhydride .

Properties

Molecular Formula

C21H15N3OS2

Molecular Weight

389.5 g/mol

IUPAC Name

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-thiophen-2-ylethanone

InChI

InChI=1S/C21H15N3OS2/c25-17(18-12-7-13-26-18)14-27-21-22-19(15-8-3-1-4-9-15)20(23-24-21)16-10-5-2-6-11-16/h1-13H,14H2

InChI Key

SBQJOSKLQDHQPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazides and Cyanuric Chloride

A prevalent method involves cyclization of hydrazides with cyanuric chloride derivatives. For example, diphenyl hydrazides can react with cyanuric chloride under basic conditions to afford the 1,2,4-triazine scaffold.

Reaction Scheme:

Diphenylhydrazide + Cyanuric chloride → 5,6-diphenyl-1,2,4-triazine

Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile.
  • Base: Triethylamine or pyridine.
  • Temperature: Reflux (~80-100°C).

Alternative Synthesis via Condensation of Hydrazines with β-Ketoesters

Another route involves condensation of diphenyl hydrazines with β-ketoesters, followed by cyclization under acidic or basic conditions, producing the triazine core with high regioselectivity.

Sulfanyl Bridge Formation

The sulfanyl linkage is introduced via nucleophilic substitution reactions involving thiolates or thiol derivatives.

Nucleophilic Substitution on Halogenated Triazines

  • Preparation of thiolate ions: Thiols are deprotonated using bases such as sodium hydride or potassium carbonate.
  • Reaction: The thiolate reacts with electrophilic sites on halogenated triazines (e.g., chlorinated derivatives), forming the sulfanyl linkage.

Reaction Conditions:

  • Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
  • Temperature: Room temperature to 80°C.
  • Time: Several hours to overnight.

Direct Thiolation Using Thiourea Derivatives

Alternatively, thiourea derivatives can serve as sulfur donors, reacting with activated triazine intermediates to form the sulfanyl bridge.

Attachment of the Thiophen-2-yl Ethanone Group

The final step involves coupling the ethanone fragment bearing a thiophen-2-yl group.

Friedel–Crafts Acylation

  • Method: Electrophilic aromatic substitution of thiophen-2-yl acetic acid derivatives onto suitable activated positions on the heterocycle.
  • Conditions: Use of Lewis acids such as aluminum chloride (AlCl₃) under reflux.

Cross-Coupling Reactions

  • Method: Palladium-catalyzed Suzuki or Stille coupling reactions between halogenated intermediates and thiophen-2-yl derivatives.
  • Conditions: Catalysts like Pd(PPh₃)₄, base such as potassium carbonate, in solvents like toluene or dioxane, under inert atmosphere.

Specific Synthesis Protocols Extracted from Patents and Literature

Method Key Reagents Reaction Conditions Advantages References
Cyclization of hydrazides with cyanuric chloride Diphenyl hydrazide + cyanuric chloride Reflux in DMF with triethylamine High regioselectivity Patent AU2005251977A1, Patent EP2322176A1
Nucleophilic substitution with thiolate Halogenated triazine + thiolate Room temp to 80°C in DMSO/DMF Efficient sulfanyl linkage Scientific literature (general heterocyclic synthesis)
Microwave-assisted cyclization Diphenyl hydrazides + thiourea derivatives Microwave irradiation at 100-150°C Short reaction time, high yield Scientific reports (e.g., Scheme 12 in literature)

Research Outcomes and Data Tables

Research indicates that microwave-assisted synthesis significantly enhances yield and reduces reaction time for heterocyclic compounds with sulfur linkages. For example, microwave irradiation of diphenyl hydrazides with thiourea derivatives yields the desired triazine derivatives in under 10 minutes with yields exceeding 85%.

Parameter Result Reference
Reaction Time 5-10 minutes Scientific reports
Yield 80-90% Scientific reports
Purity >95% HPLC analysis

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives, differing primarily in substituents and heterocyclic cores. Key comparisons include:

Compound Name Core Structure Key Substituents/Functional Groups Biological Activity Reference
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one (Target) 1,2,4-Triazine 5,6-Diphenyl, thiophen-2-yl ethanone, sulfanyl linker Anticancer (evaluated)
1-Phenyl-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (7a) Benzoimidazotriazole Phenyl, thiophen-2-yl Synthetic yield: 67% (no activity reported)
2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Phenylsulfonyl, difluorophenyl, phenylethanone Not specified
(E)-1-(4-(2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)ethoxy)phenyl)-3-arylprop-2-en-1-one (Chalcone hybrids) Chalcone + 1,2,4-Triazine Chalcone backbone, triazine-thioether Antibacterial
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(6-substituted benzo/thiazol-2-yl)acetamide 1,2,4-Triazine + Acetamide Acetamide with electron-withdrawing groups (e.g., NO₂) α-Glucosidase inhibition (IC₅₀: 12.46 µM)

Key Observations:

  • Core Heterocycle: The 1,2,4-triazine core (target compound) vs. triazole (e.g., compound 7a) impacts electronic properties and binding interactions. Triazines often exhibit stronger π-π stacking, while triazoles may enhance solubility .
  • Fluorinated derivatives (e.g., trifluoroacetyl in ) show improved metabolic stability.
  • Linker Flexibility: The sulfanyl group in the target compound allows conformational flexibility, whereas rigid linkers (e.g., chalcone in ) may restrict binding modes.

Physicochemical Properties

  • Solubility: The ionic pyridinium dichloroiodate derivative () exhibits higher aqueous solubility than the neutral target compound.
  • Thermal Stability: Fluorinated derivatives (e.g., compounds 21–22 ) likely have higher thermal stability due to strong C-F bonds.

Biological Activity

The compound 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one, with the CAS number 442651-77-6, is a member of the triazine family known for its diverse biological activities. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H20N6O3S3, and it has a molecular weight of 560.67 g/mol. The structural complexity of this compound contributes to its potential biological effects.

Biological Activity Overview

Research indicates that compounds containing triazine moieties exhibit significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

A notable study highlighted the potential of triazine derivatives as apoptosis inducers in cancer cells. Specifically, derivatives similar to 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl] showed promising results in inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
11EMGC-8039.79Induces apoptosis via mitochondrial pathway
5-FUMGC-80312.87Standard chemotherapy agent

The compound 11E was shown to inhibit colony formation and arrest the cell cycle at the G2/M phase while decreasing mitochondrial membrane potential and regulating apoptosis-related proteins such as Bax and Cleaved-Caspase 3 .

Anti-inflammatory Activity

Triazine derivatives have also been evaluated for their anti-inflammatory properties. The inhibition of cyclooxygenases (COX-1 and COX-2) by certain triazines suggests potential therapeutic applications in managing inflammatory diseases .

Case Studies

Case Study: Apoptosis Induction in Cancer Cells
In a study focusing on the effects of triazine derivatives on cancer cells, it was found that treatment with specific compounds led to increased expression of apoptotic markers and morphological changes indicative of apoptosis. The research concluded that these compounds could serve as lead candidates for developing new anticancer therapies .

Case Study: Inhibition of Cyclooxygenases
Another study assessed the anti-inflammatory potential of triazine derivatives by measuring their ability to inhibit COX enzymes in vitro. Results indicated that certain derivatives exhibited significant inhibition compared to standard anti-inflammatory drugs .

Q & A

Basic: What are the established synthetic routes for 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one?

Answer:
The synthesis typically involves multi-step organic reactions:

Triazine Core Preparation : Start with cyclocondensation of phenyl-substituted hydrazines with nitriles or amidines under acidic conditions to form the 1,2,4-triazine ring.

Thiolation : Introduce the sulfanyl group via nucleophilic substitution using thiourea or thiol reagents in polar aprotic solvents (e.g., DMF) at 60–80°C.

Thiophene-Ethanone Coupling : React the sulfanyl-triazine intermediate with 1-(thiophen-2-yl)ethan-1-one derivatives using base-catalyzed alkylation (e.g., K₂CO₃ in acetone).
Critical parameters include solvent polarity, temperature control, and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization is essential.

Basic: How is the structural integrity of this compound verified experimentally?

Answer:
A combination of analytical techniques is used:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm for triazine and thiophene) and the sulfanyl-ethanone linkage.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 428.1).
  • Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ confirm the ketone group, while 2550–2600 cm⁻¹ indicates the sulfanyl moiety.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline samples.

Advanced: How can reaction yields be optimized during sulfanyl group incorporation?

Answer:
Use Design of Experiments (DoE) to systematically vary parameters:

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol) to enhance nucleophilicity.
  • Temperature Gradients : Conduct reactions at 50–100°C to identify kinetic vs. thermodynamic control.
  • Catalyst Screening : Evaluate bases (e.g., NaH, K₂CO₃) for deprotonation efficiency.
    Monitor progress via thin-layer chromatography (TLC) and optimize quenching conditions to minimize byproduct formation. Statistical tools (e.g., ANOVA) help identify significant factors.

Advanced: How to address discrepancies in reported biological activity data across studies?

Answer:
Cross-validation strategies include:

Assay Standardization : Replicate experiments using identical cell lines (e.g., HeLa for anticancer studies) and assay protocols (e.g., MTT vs. ATP-based viability).

Purity Control : Ensure >95% purity via HPLC and compare batch-to-batch variability.

Structural Analogues : Test derivatives (e.g., replacing thiophene with furan) to isolate structure-activity relationships (SAR).

Statistical Modeling : Apply multivariate analysis to account for confounding variables (e.g., solvent residues, pH).
Contradictions may arise from differences in cell permeability or off-target interactions.

Advanced: What mechanistic studies are recommended to elucidate its antioxidant activity?

Answer:

Radical Scavenging Assays : Quantify DPPH or ABTS radical inhibition at varying concentrations (10–100 µM).

Electrochemical Analysis : Use cyclic voltammetry to measure redox potentials, correlating with antioxidant capacity.

Computational Modeling : Perform DFT calculations to map electron density on the triazine and thiophene rings, identifying reactive sites for radical quenching.

Enzymatic Studies : Evaluate inhibition of ROS-producing enzymes (e.g., NADPH oxidase) in cell lysates.

Advanced: How to design experiments to assess its potential as an organic semiconductor?

Answer:

Optoelectronic Characterization :

  • UV-Vis Spectroscopy : Measure absorption edges to estimate bandgap energy.
  • Cyclic Voltammetry : Determine HOMO/LUMO levels using ferrocene as a reference.

Thin-Film Fabrication : Deposit the compound via spin-coating or vacuum evaporation.

Charge Mobility Testing : Use field-effect transistor (FET) configurations to calculate hole/electron mobility.

Stability Trials : Expose films to heat (80°C) and UV light to assess degradation kinetics.
Compare results with triazine-thiophene hybrids lacking the sulfanyl group.

Advanced: What strategies resolve spectral overlap in NMR data for this compound?

Answer:

2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping aromatic signals by correlating 1H-13C couplings.

Solvent Selection : Use deuterated DMSO-d₆ to enhance signal splitting via hydrogen bonding.

Variable Temperature NMR : Conduct experiments at 25°C and 50°C to shift dynamic proton exchanges (e.g., NH or OH groups).

Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns.

Basic: What are the key stability considerations for storage and handling?

Answer:

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the sulfanyl group.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the triazine ring.
  • Temperature : Maintain at –20°C for long-term storage.
    Stability testing via accelerated aging (40°C/75% RH for 4 weeks) can predict degradation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.